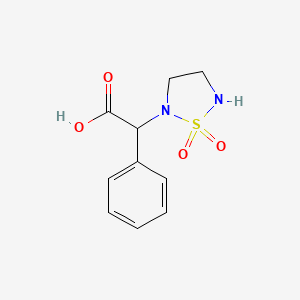

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

CAS No.: 1367713-06-1

Cat. No.: VC3086596

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1367713-06-1 |

|---|---|

| Molecular Formula | C10H12N2O4S |

| Molecular Weight | 256.28 g/mol |

| IUPAC Name | 2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid |

| Standard InChI | InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) |

| Standard InChI Key | PCHJNCDLMXRGGA-UHFFFAOYSA-N |

| SMILES | C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid contains several key structural elements:

-

A 1,2,5-thiadiazolidine ring with a 1,1-dioxide (sulfone) functionality

-

A phenyl ring directly attached to the carbon adjacent to the carboxylic acid group

-

A carboxylic acid group providing acidic properties

-

A chiral center at the carbon linking the phenyl ring, carboxylic acid group, and thiadiazolidine ring

The molecule shares structural similarities with 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide, which serves as a core scaffold, with the addition of a 2-phenylacetic acid moiety . The sulfone group in the thiadiazolidine ring creates a highly polarized S=O bond that contributes to the compound's electronic properties and potential hydrogen bonding capabilities .

Predicted Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted:

Table 1: Predicted Physicochemical Properties of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

The compound contains both hydrophilic (carboxylic acid, sulfone) and hydrophobic (phenyl ring) moieties, suggesting potential amphiphilic properties that could influence its biological interactions .

Related Compounds in Research Literature

Structurally Similar Compounds

Several compounds with structural similarity to 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid have been reported in the literature:

-

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide: A core structure that lacks the acetic acid moiety

-

2-phenyl-2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)acetic acid: Contains an additional oxygen atom in the heterocyclic ring

-

2-[2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]acetic acid: Features a different arrangement of the phenyl and acetic acid groups

Table 2: Comparison of Key Structural Features

| Compound | Core Structure | Substituents | Unique Features |

|---|---|---|---|

| 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | 1,2,5-thiadiazolidine 1,1-dioxide | 2-phenylacetic acid at N-2 | Chiral center at phenylacetic acid carbon |

| 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 1,2,5-thiadiazolidine 1,1-dioxide | Phenyl at N-2 | Lacks carboxylic acid function |

| 2-phenyl-2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)acetic acid | 1,2,5-thiadiazolidine 1,1,4-trioxide | 2-phenylacetic acid at N-2 | Additional oxygen atom at position 4 |

Biological Relevance of Related Compounds

Several 1,2,5-thiadiazolidine 1,1-dioxide derivatives have demonstrated significant biological activities:

-

Protein tyrosine phosphatase inhibition: Thiadiazolidine derivatives have been investigated as inhibitors of protein tyrosine phosphatases, which are important targets in cancer and metabolic disease therapy

-

Enzyme inhibition: Similar structures have shown activity against various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation and is a target for cancer immunotherapy

The presence of the 1,1-dioxide moiety in these compounds appears to contribute significantly to their biological activity profiles, potentially through interactions with target proteins via hydrogen bonding and dipolar interactions .

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-methylethylenediamine | Sulfamide | Pyridine | 120°C | 16 h | 28% |

| N-methylethylenediamine | Sulfamide | Pyridine | 120°C | 24 h | Not specified |

| N-methylethylenediamine | Sulfamide | 1,4-dioxane | Reflux | 20 h | 16% |

| N-methylethylenediamine | Imidosulfonic acid | Pyridine | Reflux | 3 h | 52.3% |

-

For the specific synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, a potential approach would involve:

-

Initial synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core

-

Introduction of the phenylacetic acid moiety through alkylation at the N-2 position

-

Alternative approaches might involve starting with 2-phenylglycine derivatives and constructing the thiadiazolidine ring

-

Functionalization Methods

Based on related syntheses, potential methods for introducing the phenylacetic acid moiety include:

-

Alkylation reactions using phenylacetic acid derivatives with suitable leaving groups

-

Reaction of phenylacetic acid with the thiadiazolidine under basic conditions

-

Construction of the thiadiazolidine ring on a pre-existing phenylacetic acid derivative

The conditions reported for N-alkylation of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide with aryl halides may be adaptable for this synthesis, using sodium hydride in DMF or potassium carbonate in DMF .

Predicted Biological Activities and Applications

Structure-Activity Relationships

Key structural features that may contribute to the biological activity of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid include:

-

The 1,1-dioxide functionality: Creates a highly polarized region capable of hydrogen bonding and dipolar interactions with protein targets

-

The carboxylic acid group: Provides an acidic hydrogen bond donor and a negatively charged site for ionic interactions with positively charged amino acid residues in target proteins

-

The phenyl ring: Offers potential for hydrophobic interactions and π-stacking with aromatic amino acid residues in protein binding pockets

-

The chiral center: Creates potential for stereoselectivity in biological interactions, which may be important for target specificity

Analytical Characterization Methods

Spectroscopic Analysis

For the characterization of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, several spectroscopic techniques would be valuable:

Table 4: Expected Spectroscopic Features

| Technique | Expected Key Signals | Diagnostic Value |

|---|---|---|

| ¹H NMR | 7.2-7.5 ppm (phenyl protons) 4.5-5.5 ppm (α-proton) 3.3-3.6 ppm (thiadiazolidine CH₂ protons) 10-12 ppm (carboxylic acid proton) | Confirmation of structural components |

| ¹³C NMR | 170-175 ppm (carboxylic carbon) 125-140 ppm (aromatic carbons) 55-65 ppm (α-carbon) 40-50 ppm (thiadiazolidine CH₂ carbons) | Carbon framework verification |

| IR | 1700-1730 cm⁻¹ (C=O stretching) 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ (S=O stretching) 2800-3100 cm⁻¹ (aromatic C-H stretching) 3200-3500 cm⁻¹ (O-H stretching) | Functional group identification |

| Mass Spectrometry | M⁺ at m/z 256 Fragments at m/z 210 (loss of COOH) Fragment at m/z 167 (loss of thiadiazolidine) | Molecular weight confirmation |

Chromatographic Methods

For purification and purity assessment, the following techniques would be applicable:

-

HPLC: Reverse-phase HPLC with UV detection at 220-254 nm, potentially using a C18 column with a methanol/water gradient containing 0.1% formic acid

-

TLC: Silica gel plates using ethyl acetate/hexane mixtures, potentially with 1% acetic acid, and visualization with UV light and appropriate staining reagents

Future Research Directions

Structure Optimization

Future research on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid could focus on:

-

Synthesis and evaluation of derivatives with different substituents on the phenyl ring to enhance potency and selectivity

-

Investigation of stereochemical aspects through preparation and testing of pure enantiomers

-

Exploration of bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic properties

Biological Evaluation

Comprehensive biological assessment would be essential to establish the compound's potential:

-

Enzyme inhibition assays against protein tyrosine phosphatases, IDO1, and other relevant targets

-

Cell-based assays to evaluate anti-proliferative, anti-inflammatory, or immunomodulatory activities

-

Molecular docking and computational studies to predict binding modes and optimize interactions

-

Investigation of pharmacokinetic properties and metabolic stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume